Cas no 845826-92-8 (4-(5-Methyl-2-pyridinyl)-benzoicacid)

4-(5-Methyl-2-pyridinyl)-benzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a 5-methyl-2-pyridinyl group. This structure imparts unique chemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and heterocyclic components enhance reactivity, facilitating applications in cross-coupling reactions and ligand design. The compound exhibits moderate solubility in polar organic solvents, enabling versatile use in synthetic workflows. Its well-defined molecular architecture ensures consistent performance in research and industrial settings, particularly in the development of bioactive molecules. High purity grades are available to meet stringent analytical and process requirements.
4-(5-Methyl-2-pyridinyl)-benzoicacid structure
845826-92-8 structure
Product Name:4-(5-Methyl-2-pyridinyl)-benzoicacid
CAS No:845826-92-8
MF:C13H11NO2
MW:213.231943368912
CID:68921
PubChem ID:23120520
Update Time:2025-05-20

4-(5-Methyl-2-pyridinyl)-benzoicacid Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Methylpyridin-2-yl)benzoic acid
    • 4-(5-METHYL-2-PYRIDINYL)-BENZOIC ACID
    • 4-(5-Methyl-2-pyridinyl)benzoic acid
    • Benzoic acid,4-(5-methyl-2-pyridinyl)
    • 4-(4-Methylpyridin-2-yl)benzoic acid
    • DYFJYHZDJPICHF-UHFFFAOYSA-N
    • AKOS000283813
    • SCHEMBL4463638
    • FT-0754833
    • AMY2444
    • AC-8549
    • 4-(5-methyl-2-pyridyl)benzenecarboxylic acid
    • 4-(5-methyl-pyridin-2-yl)-benzoic acid
    • 845826-92-8
    • 4-(5-Methylpyridin-2-yl)benzoicacid
    • DTXSID80630804
    • DB-009196
    • 4-(5-Methyl-2-pyridinyl)-benzoicacid
    • Inchi: 1S/C13H11NO2/c1-9-2-7-12(14-8-9)10-3-5-11(6-4-10)13(15)16/h2-8H,1H3,(H,15,16)
    • InChI Key: DYFJYHZDJPICHF-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)C1C=CC(C)=CN=1)=O

Computed Properties

  • Exact Mass: 213.07900
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 50.19000
  • LogP: 2.75520

4-(5-Methyl-2-pyridinyl)-benzoicacid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-(5-Methyl-2-pyridinyl)-benzoicacid

Introduction to 4-(5-Methyl-2-pyridinyl)-benzoic acid (CAS No. 845826-92-8)

4-(5-Methyl-2-pyridinyl)-benzoic acid, identified by its Chemical Abstracts Service (CAS) number 845826-92-8, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This benzoic acid derivative features a pyridine moiety with a methyl substituent at the 5-position, making it a structurally intriguing molecule with potential applications in medicinal chemistry and biological research.

The compound belongs to the class of heterocyclic aromatic carboxylic acids, which have garnered considerable attention due to their diverse biological activities. The pyridine ring in 4-(5-Methyl-2-pyridinyl)-benzoic acid introduces unique electronic and steric properties, which can influence its interactions with biological targets. This structural feature has made it a valuable scaffold for designing novel molecules with therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such derivatives in drug development. The presence of the pyridine group enhances the compound's ability to interact with enzymes and receptors, making it a promising candidate for further investigation. Studies have shown that benzoic acid derivatives can exhibit anti-inflammatory, analgesic, and antioxidant properties, depending on their structural modifications.

In the context of modern pharmaceutical research, 4-(5-Methyl-2-pyridinyl)-benzoic acid has been explored for its potential role in modulating various biological pathways. The methyl group at the 5-position of the pyridine ring contributes to its lipophilicity, which is a critical factor in drug absorption and distribution. Additionally, the benzoic acid moiety is known for its ability to enhance binding affinity to target proteins, making this compound a versatile tool for medicinal chemists.

One of the most exciting areas of research involving 4-(5-Methyl-2-pyridinyl)-benzoic acid is its application in oncology. Preliminary studies suggest that this compound may inhibit the activity of certain kinases involved in cancer cell proliferation. The pyridine ring's ability to engage in hydrogen bonding and hydrophobic interactions with protein targets makes it an ideal candidate for developing small-molecule inhibitors. Further preclinical studies are underway to evaluate its efficacy and safety profile in cancer models.

Another promising application of 4-(5-Methyl-2-pyridinyl)-benzoic acid is in the field of neurology. The compound's structural similarity to known neuroactive agents has prompted researchers to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzoic acid derivative has shown promise in preliminary assays by modulating neurotransmitter release and receptor activity, which could lead to novel therapeutic strategies.

The synthesis of 4-(5-Methyl-2-pyridinyl)-benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methods not only improve the scalability of production but also allow for easy modification of the molecule's framework, enabling the exploration of analogs with enhanced biological activity.

In conclusion, 4-(5-Methyl-2-pyridinyl)-benzoic acid (CAS No. 845826-92-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing drugs targeting various diseases, including cancer and neurological disorders. Ongoing studies continue to uncover new applications and mechanisms of action, solidifying its importance as a compound of interest in medicinal chemistry.

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